
Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO3. It belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. This compound is characterized by the presence of two chlorine atoms, a methoxy group, and a carboxylate ester group attached to the quinoline ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate typically involves the reaction of 2,4-dichloroaniline with methoxyacetic acid under specific conditions. The reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The intermediate product is then cyclized to form the quinoline ring, followed by esterification to introduce the carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to DNA and proteins, disrupting their normal function. This interaction can lead to the inhibition of cell growth and proliferation, making it a potential candidate for anticancer and antimicrobial therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloroquinoline: Lacks the methoxy and carboxylate groups, making it less versatile in chemical reactions.
7-Methoxyquinoline: Does not have the chlorine atoms, which affects its reactivity and biological activity.
Quinoline-6-carboxylate: Missing the methoxy and chlorine groups, altering its chemical properties.
Uniqueness
Methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chlorine and methoxy groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Propriétés
Formule moléculaire |
C12H9Cl2NO3 |
|---|---|
Poids moléculaire |
286.11 g/mol |
Nom IUPAC |
methyl 2,4-dichloro-7-methoxyquinoline-6-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO3/c1-17-10-5-9-6(3-7(10)12(16)18-2)8(13)4-11(14)15-9/h3-5H,1-2H3 |
Clé InChI |
XGJKFAGFHJTFAL-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)N=C(C=C2Cl)Cl)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


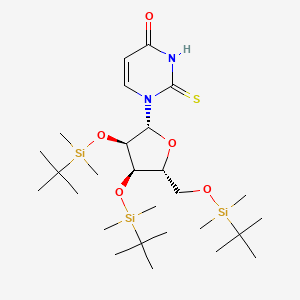

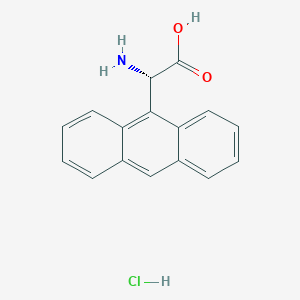
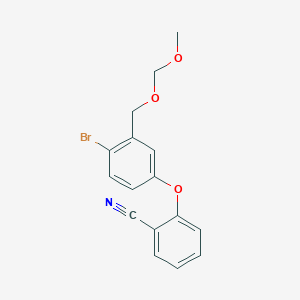
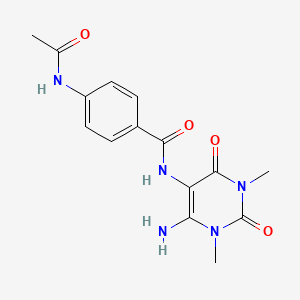
![(3Br,4aR)-ethyl 3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-3-carboxylate](/img/structure/B12940402.png)
![3-(Imidazo[1,5-a]pyridin-1-yl)propanoic acid](/img/structure/B12940404.png)
![8-Benzyl-8-azaspiro[4.5]decan-1-one](/img/structure/B12940423.png)

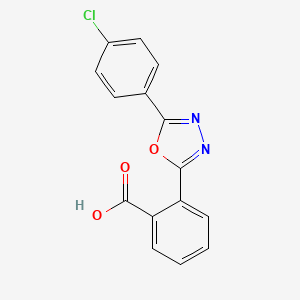

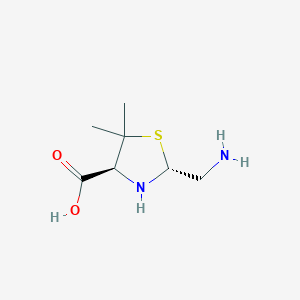
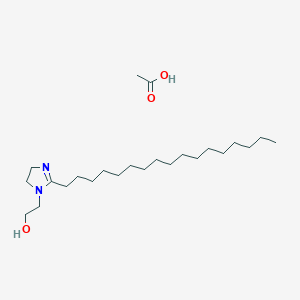
![1-Ethyl-N,N-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B12940445.png)
